molecular formula C8H12ClNO2 B3013127 Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride CAS No. 2411236-19-4

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride

Cat. No.: B3013127
CAS No.: 2411236-19-4
M. Wt: 189.64
InChI Key: QMESZZNOMYZLDV-KNVOCYPGSA-N
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Description

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is a chemical compound with the molecular formula C8H11NO2·HCl. It is a hydrochloride salt form of methyl 3-(3-aminocyclobutyl)prop-2-ynoate, which is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride typically involves the following steps:

    Formation of the Aminocyclobutyl Intermediate: The initial step involves the preparation of the 3-aminocyclobutyl intermediate through a cyclization reaction.

    Propargylation: The aminocyclobutyl intermediate is then reacted with propargyl bromide under basic conditions to form the prop-2-ynoate derivative.

    Esterification: The final step involves the esterification of the prop-2-ynoate derivative with methanol in the presence of a suitable acid catalyst to yield methyl 3-(3-aminocyclobutyl)prop-2-ynoate.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: As a potential therapeutic agent in drug development for various diseases.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminocyclobutyl)prop-2-ynoate
  • Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrobromide
  • Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydroiodide

Uniqueness

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are critical .

Biological Activity

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

Methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride is characterized by a unique structure that includes an amino group attached to a cyclobutane ring and an alkyne moiety. This structural configuration contributes to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Biological Activity Overview

The biological activity of methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride can be summarized as follows:

  • Anticancer Properties : Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma. The lethal concentration (LC50) values demonstrate its potency compared to existing chemotherapeutic agents, suggesting potential for use in cancer therapy .
  • Enzyme Inhibition : The compound has been shown to inhibit specific protein kinases involved in tumor growth and progression. This inhibition may alter signaling pathways critical for cancer cell survival, making it a candidate for further development as an anticancer agent .

The mechanism by which methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride exerts its effects involves several pathways:

  • Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to G2/M phase arrest in cancer cells, indicating its role in disrupting normal cell division. This effect is associated with increased levels of phosphorylated histone H3, a marker of mitotic cells .
  • Apoptosis Induction : Morphological assessments reveal that the compound induces apoptotic changes in treated cells, evidenced by nuclear condensation and the formation of giant cells with multiple nuclei .
  • Targeting Kinase Activity : The inhibition of kinase activity by this compound suggests it may interfere with key signaling pathways that promote cell proliferation and survival, potentially enhancing the efficacy of existing therapies when used in combination .

Case Studies and Research Findings

Several studies have highlighted the efficacy of methyl 3-(3-aminocyclobutyl)prop-2-ynoate; hydrochloride:

  • Study on Neuroblastoma Cells : In vitro tests showed that this compound had an LC50 value of approximately 200 nM against U87 glioblastoma cells, significantly lower than many current treatments. This suggests a higher potency and potential for clinical application .
Cell LineCompound LC50 (nM)Comparison with Existing Drug
U87 Glioblastoma200>15× lower than standard drug
BE Neuroblastoma18.9Highly sensitive
  • Combination Therapy Potential : Research indicates that combining this compound with ionizing radiation enhances its anticancer effects, suggesting a synergistic approach could be beneficial in clinical settings .

Properties

IUPAC Name

methyl 3-(3-aminocyclobutyl)prop-2-ynoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2.ClH/c1-11-8(10)3-2-6-4-7(9)5-6;/h6-7H,4-5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJPJXRSKOICQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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